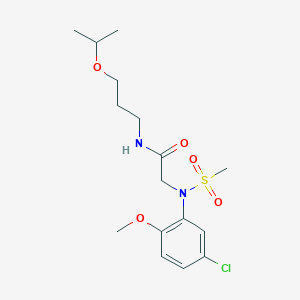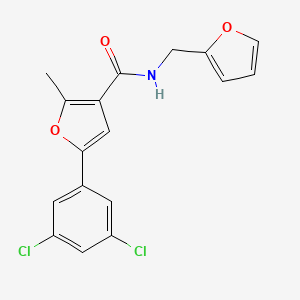amino]benzoyl}amino)benzamide](/img/structure/B4762744.png)
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
説明
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC enzyme that is involved in the regulation of several cellular processes, including cell migration, protein trafficking, and aggresome formation. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, which is important for the regulation of microtubule dynamics. Inhibition of HDAC6 by N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and impairs cell migration and protein trafficking.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide are primarily related to its inhibition of HDAC6. In cancer cells, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the levels of acetylated proteins. In inflammatory diseases, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to reduce inflammation and improve disease symptoms by modulating the activity of immune cells.
実験室実験の利点と制限
One of the major advantages of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its specificity for HDAC6, which reduces the potential for off-target effects. N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for clinical development. One limitation of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the development of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and related compounds. One area of interest is the development of combination therapies that include N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and other chemotherapeutic agents. Another area of interest is the development of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide analogs with improved pharmacokinetic properties and solubility. Additionally, there is interest in exploring the potential therapeutic applications of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in other diseases, such as viral infections and autoimmune disorders.
科学的研究の応用
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative disorders, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory diseases, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h3-15H,1,16H2,2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMSTWNHJUKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorobenzyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4762672.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4762673.png)

![6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4762697.png)
![3-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4762705.png)
![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)
![4-{2-[(pyridin-4-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4762718.png)
![6-(3-chloro-4-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4762729.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4762741.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4762761.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)